molecular formula C9H11ClN2O2 B2590290 (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2137096-29-6

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B2590290
CAS RN: 2137096-29-6
M. Wt: 214.65
InChI Key: JBYSMCZEHIXIMB-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as 4-NIDA hydrochloride and is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

Scientific Research Applications

Synthesis and Molecular Structure

A study by Volkov et al. (2007) detailed the synthesis and molecular structure of derivatives related to 4-nitro-2,3-dihydro-1H-inden, including the 4-nitro derivatives and oxidation by-products. These compounds were studied using X-ray structural analysis, highlighting the molecular interactions and structural characteristics of nitro derivatives in chemical synthesis processes (Volkov et al., 2007).

Alternative Reduction Methods

Pehlivan et al. (2011) reported an alternative method for reducing aromatic nitro compounds to amines using a TMDS-iron catalyst system. This methodology was highlighted for its selectivity and efficiency in synthesizing amines from nitro compounds, providing a straightforward approach to isolating amine hydrochloride salts with good yields. The method demonstrated selectivity towards various functional groups, offering a versatile tool for chemical synthesis (Pehlivan et al., 2011).

Electrosynthesis of Amines

Mikhal’chenko et al. (2007) explored the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, showing its resemblance to nitrobenzene. Through electroreduction, they obtained amine chlorohydrates, demonstrating an efficient pathway for synthesizing amine derivatives from nitro compounds. This study provides insights into the applications of electrochemical methods in the synthesis of amine hydrochlorides from nitro precursors (Mikhal’chenko et al., 2007).

Applications in Organic Synthesis

Research by Prashad et al. (2006) detailed an efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan. This synthesis process involves a six-step procedure with a 49% overall yield. The methodology emphasized regioselective Friedel-Crafts acetylations and hydrogenations, showcasing the compound's utility in complex organic synthesis processes (Prashad et al., 2006).

properties

IUPAC Name

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSMCZEHIXIMB-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

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